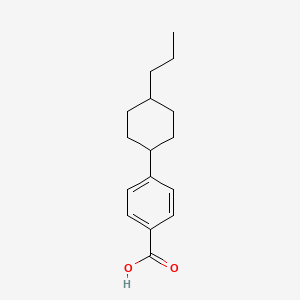

4-(trans-4-n-Propylcyclohexyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLULPMEXHBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983975 | |

| Record name | 4-(4-Propylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-29-5 | |

| Record name | 4-(4-Propylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(trans-4-n-Propylcyclohexyl)benzoic Acid (CAS No. 65355-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Advanced Materials

4-(trans-4-n-Propylcyclohexyl)benzoic acid, with the CAS number 65355-29-5, is a pivotal organic intermediate, particularly recognized for its role in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, featuring a rigid trans-cyclohexyl ring linked to a benzoic acid moiety with a flexible propyl tail, imparts the unique properties essential for the creation of advanced liquid crystal displays (LCDs) and other optoelectronic devices. The specific arrangement of these structural components allows for the formation of materials with desirable optical anisotropy and dielectric characteristics, which are fundamental to the functionality of modern display technologies. Beyond liquid crystals, this compound and its derivatives are also explored in the development of novel polymers with enhanced mechanical strength and thermal stability, finding applications in flexible displays and printed electronics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its key applications.

Physicochemical Properties and Structural Information

The unique properties of this compound stem from its distinct molecular structure, which combines a rigid core with a flexible alkyl chain. This combination is crucial for its function in liquid crystal formulations.

| Property | Value | Source |

| CAS Number | 65355-29-5 | [1] |

| Molecular Formula | C16H22O2 | [1] |

| Molecular Weight | 246.34 g/mol | [1] |

| Melting Point | 206 °C (lit.) | |

| Boiling Point | 383.7±21.0 °C (Predicted) | |

| Density | 1.038±0.06 g/cm3 (Predicted) | |

| pKa | 4.33±0.10 (Predicted) | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in organic solvents such as THF and acetone. |

Chemical Structure

The structure of this compound is fundamental to its liquid crystalline properties. The trans configuration of the cyclohexane ring ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of nematic and other mesophases.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-n-propylcyclohexyl)benzoic acid

Introduction

4-(trans-4-n-propylcyclohexyl)benzoic acid, with the CAS number 65355-29-5, is a key intermediate in the synthesis of advanced materials, most notably in the field of liquid crystals.[1] Its rigid core, comprised of a trans-substituted cyclohexane ring and a benzene ring, coupled with the terminal carboxylic acid and n-propyl groups, imparts the unique molecular architecture necessary for the formation of liquid crystalline phases. These properties, including significant optical and dielectric anisotropy, are pivotal for their application in high-performance liquid crystal displays (LCDs) and emerging technologies like flexible displays and printed electronics. The purity and well-defined physicochemical characteristics of this compound are paramount, as they directly influence the performance metrics of the final liquid crystal polymers. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering valuable insights for researchers and professionals in drug development and materials science.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for the development of new materials. The key properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₂ | [2] |

| Molecular Weight | 246.34 g/mol | [2] |

| Melting Point | 206 °C (literature) | [2] |

| Boiling Point | 383.7 °C at 760 mmHg (predicted) | LookChem |

| Density | 1.038 g/cm³ (predicted) | LookChem |

| pKa | 4.33 ± 0.10 (predicted) | LookChem |

| LogP | 4.45870 (predicted) | LookChem |

Molecular Structure and Isomerism: The "trans" designation in the name is of critical importance. It refers to the stereochemistry of the substituents on the cyclohexane ring, where the propyl group and the benzoic acid moiety are on opposite sides of the ring's plane. This trans-conformation results in a more linear and rigid molecular shape, which is a prerequisite for the formation of the mesophases characteristic of liquid crystals.

Melting Point: The high melting point of 206 °C is indicative of a stable crystal lattice with strong intermolecular interactions.[2] In the solid state, carboxylic acids like this one are known to form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.[3] This dimerization, coupled with the packing of the rigid molecular cores, contributes to the significant thermal energy required to transition to the liquid state.

Acidity (pKa): The predicted pKa of 4.33 suggests that this compound is a weak acid, similar in strength to benzoic acid (pKa ≈ 4.20).[4] The electron-donating nature of the alkyl substituent on the benzene ring is expected to have a minor influence on the acidity of the carboxylic acid group. An experimentally determined pKa is crucial for understanding its behavior in different pH environments, particularly in the context of formulation development or in biological systems.

Lipophilicity (LogP): The predicted LogP value of approximately 4.46 indicates that the molecule is highly lipophilic, meaning it has a strong preference for nonpolar environments over aqueous ones. This is a direct consequence of the large nonpolar hydrocarbon framework of the propylcyclohexyl and benzene moieties. This high lipophilicity is a key factor in its insolubility in water and its good solubility in many organic solvents.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research and development involving this compound, standardized experimental protocols for characterizing its key properties are essential.

Synthesis of this compound

While several synthetic routes exist, a common approach involves the hydrogenation of an aromatic precursor followed by functional group manipulation. The following is a representative, multi-step protocol adapted from literature procedures for similar compounds.[5]

Caption: A representative multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Friedel-Crafts Acylation: To a solution of cyclohexylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃) followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature until completion, then quench with ice-water and extract the product.

-

Wolff-Kishner Reduction: The resulting 4-(cyclohexyl)propiophenone is heated with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol to reduce the ketone to an alkyl group, yielding 4-(propylcyclohexyl)benzene.

-

Second Friedel-Crafts Acylation: The 4-(propylcyclohexyl)benzene is then acylated with acetyl chloride in the presence of aluminum chloride to introduce an acetyl group onto the benzene ring, forming 4-acetyl-1-(propylcyclohexyl)benzene.

-

Haloform Reaction and Acidification: The methyl ketone is oxidized to a carboxylic acid using a haloform reaction (e.g., with sodium hypobromite, generated in situ from NaOH and Br₂). Subsequent acidification with a strong acid like HCl precipitates the final product, this compound. The trans isomer is often the thermodynamically favored product and can be further purified by recrystallization.

Determination of Aqueous pKa by Potentiometric Titration

The pKa of a weakly acidic compound can be accurately determined by monitoring the pH of a solution as it is titrated with a strong base.

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a co-solvent like methanol or ethanol due to its low aqueous solubility. Dilute this solution with deionized water to a known concentration (e.g., 0.01 M).

-

Titration: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the inflection point of the titration curve, often more accurately from the peak of the first derivative of the curve.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology:

-

Equilibration: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Agitation: Place the vial in a shaker bath at a constant temperature and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the excess solid to settle. Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of undissolved solid.

-

Quantification: Accurately dilute the aliquot and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a calibration curve prepared with known concentrations.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl group, the cyclohexyl ring, and the benzene ring.

-

Propyl Group: A triplet at approximately 0.9 ppm (CH₃), a multiplet around 1.3 ppm (CH₂), and another multiplet around 1.6 ppm (CH₂) are expected.

-

Cyclohexyl Ring: A complex series of multiplets in the range of 1.0-2.5 ppm would correspond to the methylene and methine protons of the cyclohexane ring. The trans-configuration would influence the coupling constants and chemical shifts of these protons.

-

Aromatic Protons: Two doublets in the region of 7.2-8.1 ppm are anticipated for the para-substituted benzene ring. The protons ortho to the carboxylic acid group would be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid.

-

Carboxylic Acid Proton: A broad singlet at a chemical shift typically greater than 10 ppm, which is characteristic of a carboxylic acid proton, would be observed. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Propyl Group: Signals for the three carbons of the propyl group are expected in the aliphatic region, typically between 14 and 40 ppm.

-

Cyclohexyl Ring: Multiple signals for the carbons of the cyclohexane ring will appear in the aliphatic region, generally between 25 and 50 ppm.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted ring. These would appear in the range of 125-150 ppm. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the cyclohexyl group will have distinct chemical shifts.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.[6]

FTIR Spectroscopy

The infrared spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the propyl and cyclohexyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of a carboxylic acid dimer.[8]

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 900 and 1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 246, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the alkyl chain. The fragmentation of the cyclohexyl ring can also lead to a series of characteristic fragment ions.

Conclusion

This compound is a molecule of significant interest in materials science, particularly for the synthesis of liquid crystals. Its well-defined physicochemical properties, stemming from its rigid, elongated structure, are fundamental to its performance in these applications. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. While experimental data for some properties of this specific molecule are not widely published, the provided methodologies and expected spectral characteristics, based on sound chemical principles and data from analogous compounds, offer a strong foundation for researchers and developers working with this and related materials. A thorough experimental characterization, following the protocols outlined herein, is crucial for ensuring the quality, consistency, and successful application of this compound in advanced technologies.

References

- 1. trans-4-(4-n-Propylcyclohexyl)benzoic acid [myskinrecipes.com]

- 2. 4-(trans-4-Propylcyclohexyl)benzoic acid | 65355-29-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. global.oup.com [global.oup.com]

- 5. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 7. Benzoic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 4-(trans-4'-n-alkylcyclohexyl) Benzoic Acids

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(trans-4'-n-alkylcyclohexyl) benzoic acids, a class of compounds paramount to the field of advanced materials, particularly liquid crystals. The inherent structural rigidity and anisotropic properties endowed by the trans-cyclohexylphenyl moiety make these molecules critical building blocks for liquid crystal displays (LCDs) and other electro-optical devices. This document outlines the principal synthetic strategies, emphasizing stereochemical control, and provides detailed, field-tested protocols. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Trans-Cyclohexylphenyl Moiety

The 4-(trans-4'-n-alkylcyclohexyl) benzoic acid scaffold is a cornerstone in the design of high-performance liquid crystals. The molecular architecture, featuring a linear and rigid core composed of a benzene ring and a cyclohexane ring, is crucial for establishing the mesophases that define liquid crystalline behavior. The trans configuration of the 1,4-disubstituted cyclohexane ring is of utmost importance; it ensures a linear, rod-like molecular shape that promotes the necessary anisotropic packing for forming nematic and smectic phases.[1][2] The terminal n-alkyl chain length and the carboxylic acid group allow for fine-tuning of physical properties such as melting point, clearing point, dielectric anisotropy, and birefringence. These acids serve as vital intermediates, readily undergoing esterification with various alcohols to generate the final liquid crystal materials that comprise advanced display mixtures.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two major synthetic strategies.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for the target molecule.

-

Strategy A: Hydrogenation of a Biphenyl Precursor. This is arguably the most common and industrially scalable approach. It begins with a suitably substituted biphenyl derivative, which is then subjected to catalytic hydrogenation to saturate one of the phenyl rings. The final step involves functional group manipulation to install the benzoic acid moiety. The key challenge in this route is the selective hydrogenation of only one aromatic ring and controlling the stereochemistry of the resulting cyclohexane.

-

Strategy B: Construction from a Cyclohexyl Precursor. This approach starts with a pre-formed trans-4-n-alkylcyclohexyl building block. This core is then coupled to an aromatic ring that already contains or can be converted to the benzoic acid group. While potentially offering better stereochemical control from the outset, this route may involve more complex coupling reactions.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Biphenyl Hydrogenation Route

This strategy leverages the availability of biphenyl derivatives. The general workflow involves catalytic hydrogenation followed by oxidation.

Diagram 2: Synthetic Workflow via Biphenyl Hydrogenation

Caption: General workflow for Strategy A.

Step 2: Selective Catalytic Hydrogenation - The Critical Step

The selective hydrogenation of one phenyl ring in a biphenyl system to yield a cyclohexylbenzene is a non-trivial transformation.[3] Over-hydrogenation to form bicyclohexyl is a common side reaction.

-

Catalyst Choice: Ruthenium-based catalysts (e.g., Ru/C, Ru/Al2O3) and Palladium catalysts are often employed.[4][5] Palladium catalysts can be particularly effective for selective hydrogenation.[6] The choice of catalyst support and reaction conditions are critical for achieving high selectivity.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (100-200 °C) and high hydrogen pressures (50-2,000 psig).[6] The solvent can also influence selectivity, with cyclohexane sometimes used.[6]

-

Stereochemical Outcome: Catalytic hydrogenation of unsubstituted or symmetrically substituted biphenyls on a flat catalyst surface tends to favor the formation of the thermodynamically more stable trans isomer. However, a mixture of cis and trans isomers is often obtained.[7] Purification via recrystallization is usually necessary to isolate the pure trans isomer.

Step 4: Oxidation to the Carboxylic Acid

Once the 4-(trans-4'-n-alkylcyclohexyl)benzene intermediate is secured, the benzoic acid moiety must be installed. A common method is via Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation.

-

Protocol: Haloform Reaction: A classic and reliable method for converting methyl ketones to carboxylic acids is the haloform reaction (e.g., using bromine in sodium hydroxide solution).[7]

-

Alternative Oxidation: If the precursor is a 4-(trans-4'-n-alkylcyclohexyl)benzyl alcohol, direct oxidation can be achieved using various reagents. Strong oxidants like potassium permanganate (KMnO4) or chromic acid (generated from CrO3 or dichromate salts) are effective.[8][9] More modern, milder methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO2) are also highly efficient and tolerate a wider range of functional groups.[10]

Strategy B: A Convergent Approach from Cyclohexanone

This route offers an alternative where the stereochemistry of the cyclohexane ring is addressed early in the sequence.

Protocol: Synthesis of 4-(trans-4'-n-Pentylcyclohexyl) Benzoic Acid [7]

This protocol is adapted from a known convenient synthesis and serves as a representative example.[7][11]

Part I: Synthesis of trans-1-(4'-Acetylphenyl)-4-heptylcyclohexane

-

Step a (Acylation of Cyclohexene): In a flask equipped for stirring and gas evolution, add 164 g (2 moles) of cyclohexene and 292 g (2 moles) of heptanoyl chloride in 500 ml of carbon disulfide. Cool the mixture to between -10°C and -5°C. Slowly add 280 g (2.1 moles) of anhydrous AlCl3 over 2 hours, maintaining the temperature. Stir for an additional 2 hours. Decompose the complex by pouring it onto ice with concentrated HCl. Separate the organic layer, wash with water, dry over anhydrous MgSO4, and remove the solvent under reduced pressure.

-

Step b & c (Alkylation of Benzene): In a separate flask, mix 200 ml of dry benzene with 140 g (1.05 moles) of anhydrous AlCl3. To this suspension, slowly add the crude product from Step a over 1.5 hours at 35°C. Heat the mixture for 4 hours at 45-50°C. Cool, pour onto ice, separate the organic layer, wash with 5% HCl and then water. Remove excess benzene under reduced pressure. The resulting oil contains trans-1-heptyl-4-phenylcyclohexane.

-

Step d (Friedel-Crafts Acylation): The crude product from Step c is acylated directly. Dissolve the oil in 500 ml of carbon disulfide, add 86 g (1.1 moles) of acetyl chloride, and then portion-wise add 160 g (1.2 moles) of anhydrous AlCl3 at room temperature. Stir for 4 hours, then let stand overnight. Decompose the complex with ice and HCl. Separate the organic layer, wash, dry, and remove the solvent. The crude product is purified by crystallization from methanol or ethanol to yield pure trans-1-(4'-acetylphenyl)-4-heptylcyclohexane.

-

Causality & Insight: This one-pot sequence of Friedel-Crafts reactions is efficient. The initial acylation of cyclohexene followed by in-situ alkylation of benzene establishes the core cyclohexylphenyl structure. The reaction conditions inherently favor the formation of the trans isomer as the thermodynamically preferred product.[7] Isolating the pure ketone at this stage is a key purification step.[7]

Part II: Oxidation to the Carboxylic Acid

-

Step e (Haloform Reaction): Dissolve 50 g of the purified ketone from Part I in 500 ml of dioxane. Prepare a solution of NaOH (60 g) in 400 ml of water and add bromine (24 ml) at a temperature below 10°C. Add this hypobromite solution to the ketone solution and stir for 5 hours at 30-40°C.

-

Work-up: Pour the reaction mixture into a large volume of water. Filter off the bromoform by-product. Acidify the filtrate with concentrated HCl to precipitate the crude carboxylic acid.

-

Purification: Collect the crude acid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., acetic acid or toluene) to obtain pure 4-(trans-4'-n-heptylcyclohexyl) benzoic acid.

Data Summary & Characterization

Proper characterization is essential to confirm the structure and purity, especially the trans stereochemistry.

Table 1: Key Characterization Data

| Analysis Technique | Expected Observations for 4-(trans-4'-n-Alkylcyclohexyl) Benzoic Acid |

| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons in the 7-8 ppm region showing AA'BB' splitting pattern.- Complex multiplets for cyclohexyl and alkyl protons in the 1-3 ppm region. The width of the signal for the proton at C1 of the cyclohexane ring can help distinguish trans (broad, multiple large couplings) from cis (narrower) isomers. |

| ¹³C NMR | - Carbonyl carbon around 170-180 ppm.- Aromatic carbons in the 125-150 ppm region.- Aliphatic carbons of the cyclohexane and alkyl chain in the 10-50 ppm region. |

| FT-IR | - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).- Sharp C=O stretch around 1680-1710 cm⁻¹.- C-H stretches for aromatic and aliphatic groups. |

| Melting Point / DSC | - Sharp melting point indicates high purity. For liquid crystalline materials, Differential Scanning Calorimetry (DSC) will reveal phase transition temperatures (e.g., crystal to nematic, nematic to isotropic liquid).[1][2] |

Conclusion

The synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids is a well-established yet nuanced area of organic chemistry, critical to the materials science sector. The most robust and scalable methods typically rely on the catalytic hydrogenation of biphenyl precursors or the multi-step Friedel-Crafts approach starting from cyclohexene. The paramount consideration in any synthetic design is the control of stereochemistry to ensure the formation of the linear trans isomer, which is fundamental to the desired liquid crystalline properties. Careful purification, often by recrystallization, and thorough characterization are mandatory to obtain materials suitable for high-performance applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. US3387048A - Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)benzoic Acid: A Cornerstone of Liquid Crystal Technology

Abstract

4-(trans-4-Propylcyclohexyl)benzoic acid (PCHBA), registered under CAS Number 65355-29-5, is a pivotal intermediate in the synthesis of high-performance liquid crystal materials. Its molecular architecture, comprising a rigid core of interconnected cyclohexane and benzene rings, a flexible alkyl tail, and a polar carboxylic acid head group, is precisely engineered to induce the mesogenic behavior essential for Liquid Crystal Display (LCD) technology.[1] This guide provides an in-depth analysis of PCHBA's molecular structure, elucidating the causal relationships between its stereochemistry, conformational properties, and its function as a liquid crystal precursor. We will detail a validated synthetic protocol, present a comprehensive spectroscopic characterization, and explore how its three-dimensional geometry dictates its macroscopic material properties. This document is intended for researchers, materials scientists, and professionals in the field of drug development and advanced materials.

The Molecular Architecture of a Liquid Crystal Precursor

The efficacy of a molecule as a liquid crystal is not accidental; it is the direct result of a carefully balanced molecular geometry that promotes orientational order while maintaining fluidity. 4-(trans-4-Propylcyclohexyl)benzoic acid is a classic example of this design philosophy. Its structure can be deconstructed into three key functional units, each contributing to its overall properties.

-

The Rigid Core: Composed of a benzene ring and a cyclohexane ring, this unit provides the structural rigidity and linearity required for molecules to align parallel to one another.

-

The Flexible Tail: The n-propyl group provides the necessary fluidity and influences the melting point and the temperature range of the liquid crystal phase.

-

The Polar Head Group: The carboxylic acid function is a site for hydrogen bonding and a reactive handle for subsequent synthesis, typically esterification, to create the final ester-based liquid crystal molecules.[1]

The most critical feature is the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. This configuration ensures the substituents are in a diaxial or, more favorably, a diequatorial position, forcing the molecule into an elongated, linear, rod-like shape. This high degree of shape anisotropy is the primary prerequisite for the formation of a nematic liquid crystal phase, the operational state in most common LCDs.[2][3]

Caption: Key functional units of the PCHBA molecule.

Synthesis and Structural Elucidation

The synthesis and verification of PCHBA's structure rely on established organic chemistry principles and modern analytical techniques. The trustworthiness of any protocol lies in its reproducibility and the clarity of its validation data.

A Validated Synthetic Protocol

A convenient and widely cited synthesis for the homologous series of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids was developed by Szczuciński and Dąbrowski.[2][4] The methodology is robust, proceeding through a sequence of well-understood reaction mechanisms. The choice of this multi-step pathway is causal: it is designed to selectively yield the desired trans isomer, which is the thermodynamically more stable product.

Caption: Synthetic workflow for PCHBA.

-

Step 1: Friedel-Crafts Acylation of Cyclohexene. Propionyl chloride is reacted with cyclohexene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by in-situ alkylation of benzene to form trans-1-propionyl-4-phenylcyclohexane.[2] The reaction favors the trans product due to thermodynamic stability.

-

Step 2: Wolff-Kishner Reduction. The ketone intermediate is heated with hydrazine hydrate (NH₂NH₂·H₂O) and a strong base (KOH) in a high-boiling solvent like diethylene glycol. This reaction specifically reduces the carbonyl group to a methylene group (CH₂), yielding trans-1-propyl-4-phenylcyclohexane without affecting the aromatic ring.

-

Step 3: Friedel-Crafts Acylation of the Aromatic Ring. The product from step 2 is acylated using acetyl chloride and AlCl₃. The bulky trans-propylcyclohexyl group is a para-directing activator, leading to the selective formation of trans-1-(4'-acetylphenyl)-4-propylcyclohexane.[2]

-

Step 4: Haloform Reaction. The terminal methyl ketone is oxidized to a carboxylate using sodium hypobromite (NaOBr) or hypochlorite (NaOCl), which upon acidic workup, yields the final product, 4-(trans-4-Propylcyclohexyl)benzoic acid. This is a classic method for converting methyl ketones into carboxylic acids.

Spectroscopic Verification

Structural confirmation is achieved through a combination of spectroscopic methods. While a single published spectrum for this exact compound is elusive, its expected spectral data can be reliably predicted based on extensive databases and the known behavior of its constituent functional groups.[5][6][7]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) between δ 7.2-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.[8] Carboxylic Acid Proton: A very broad singlet typically > δ 10 ppm. Cyclohexyl Protons: A series of complex multiplets between δ 1.0-2.6 ppm. Propyl Protons: A triplet (CH₃) around δ 0.9 ppm, a sextet (CH₂) around δ 1.3 ppm, and a triplet (CH₂) around δ 2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon: A singlet around δ 170-175 ppm.[7] Aromatic Carbons: Four signals expected between δ 125-150 ppm due to symmetry. Cyclohexyl Carbons: Multiple signals expected in the aliphatic region, δ 25-45 ppm. Propyl Carbons: Three distinct signals expected between δ 10-40 ppm. |

| IR Spectroscopy | O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9] C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ for the hydrogen-bonded dimer.[6] C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 246.34, corresponding to the molecular weight of C₁₆H₂₂O₂. Key Fragments: Fragments corresponding to the loss of the carboxyl group (-45), the propyl group (-43), and cleavage at the cyclohexyl-phenyl bond. |

The Three-Dimensional Structure and Liquid Crystal Behavior

The link between molecular structure and macroscopic function is paramount in materials science. For PCHBA, its three-dimensional shape directly enables the formation of liquid crystal phases.

The Criticality of the trans-Conformation

As previously mentioned, the trans configuration is essential. In its lowest energy chair conformation, the bulky phenyl- and propyl- groups occupy equatorial positions. This arrangement minimizes steric hindrance and maximizes the linearity of the molecule. A hypothetical cis-isomer would have one axial and one equatorial substituent, forcing a "bent" or "kinked" shape that would disrupt the parallel packing required for a nematic phase.

Caption: Relationship between stereoisomerism and LC phase formation.

Intermolecular Forces and Dimerization

The carboxylic acid group facilitates the formation of strong hydrogen bonds with a neighboring PCHBA molecule. This creates a cyclic dimer, which behaves as a single, more elongated unit. This dimerization significantly increases the effective molecular length and anisotropy, which in turn enhances the stability of the liquid crystal phase and raises the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).

Application as a Liquid Crystal Intermediate

PCHBA is not typically used as a liquid crystal itself but serves as a vital precursor. The carboxylic acid group is readily esterified with various substituted phenols (e.g., 4-cyanophenol) to produce the final liquid crystal materials. This esterification reaction links the rigid core of PCHBA to another functional group, often one with a strong dipole moment like a nitrile (-CN), which is crucial for controlling the dielectric anisotropy of the final liquid crystal mixture. This property is what allows the liquid crystals in a display to be aligned by an electric field.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide on the Crystal Structure of 4-Alkoxybenzoic Acids

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-alkoxybenzoic acids, a class of compounds renowned for their thermotropic liquid crystalline properties. We delve into the foundational principles of their molecular self-assembly, focusing on the pivotal role of hydrogen bonding in the formation of supramolecular structures. This document offers an in-depth analysis of the relationship between the alkoxy chain length and the resulting mesophase behavior, including the transition from nematic to smectic phases. Detailed experimental protocols for the synthesis, purification, and characterization of these materials using X-ray crystallography and Differential Scanning Calorimetry (DSC) are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structure-property relationships that govern the behavior of these versatile materials.

Introduction: The Significance of 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids are a fascinating class of organic molecules that serve as fundamental building blocks in the field of materials science, particularly in the development of thermotropic liquid crystals.[1] Their molecular architecture, characterized by a rigid benzoic acid core and a flexible alkoxy tail, gives rise to a delicate balance of intermolecular forces that dictate their self-assembly into ordered, yet fluid, liquid crystalline phases.[1] The defining characteristic of these compounds is the formation of stable hydrogen-bonded dimers, which effectively elongates the molecular unit and promotes the anisotropic packing necessary for mesophase formation.[1][2]

The length of the n-alkoxy chain (-O(CH₂)ₙ₋₁CH₃) is a critical determinant of the thermal and mesomorphic properties of these materials.[1] Shorter chain homologues typically exhibit nematic phases, while longer chains favor the formation of more ordered smectic phases.[1] This tunable behavior, achieved through systematic chemical modification, makes 4-alkoxybenzoic acids ideal model systems for studying the fundamental principles of liquid crystal self-assembly and for designing materials with tailored optical and electronic properties for applications in displays, sensors, and other advanced technologies.[1][3]

The Supramolecular Dimer: The Cornerstone of Mesomorphism

The cornerstone of the liquid crystalline behavior of 4-alkoxybenzoic acids is the formation of a supramolecular dimer through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.[1][2] This robust, centrosymmetric dimer is the primary building block that self-assembles into the various liquid crystal phases.

Hydrogen Bonding Motif

The carboxylic acid groups of two 4-alkoxybenzoic acid molecules form a pair of O–H···O hydrogen bonds, creating a stable, eight-membered ring.[1] This interaction is highly directional and energetically favorable, leading to the formation of a new, elongated molecular entity with an enhanced aspect ratio, a key prerequisite for the formation of calamitic (rod-like) liquid crystals.[1][4]

Caption: Hydrogen-bonded dimer of 4-alkoxybenzoic acid.

Spectroscopic Evidence

The formation of these dimers can be readily confirmed by vibrational spectroscopy. In the Fourier-Transform Infrared (FTIR) spectrum, the characteristic broad O-H stretching band of the carboxylic acid monomer is replaced by a very broad absorption at lower wavenumbers, and the C=O stretching frequency is also shifted, which is indicative of hydrogen bonding.[5][6]

Crystal Packing and Polymorphism

The solid-state structure of 4-alkoxybenzoic acids is characterized by the efficient packing of these hydrogen-bonded dimers. The arrangement of these dimers in the crystal lattice is influenced by a combination of factors, including van der Waals interactions between the aromatic cores and the aliphatic chains, as well as potential π-stacking interactions.[1][2]

Influence of Alkoxy Chain Length

The length of the alkoxy chain plays a crucial role in determining the crystal packing and, consequently, the type of liquid crystal phase exhibited upon melting.

-

Short Chains (Nematic Behavior): For shorter alkoxy chains (typically n=1-6), the crystal structure often consists of loosely packed aliphatic regions surrounded by denser aromatic regions.[1] Upon melting, the thermal energy is sufficient to disrupt the weaker interactions in the aliphatic regions, leading to a nematic phase where the molecules have long-range orientational order but no positional order.[1]

-

Long Chains (Smectic Behavior): As the alkoxy chain length increases (typically n ≥ 7), the van der Waals interactions between the chains become more significant.[1][7] This leads to a more segregated packing in the crystal, with distinct aromatic and aliphatic layers.[2] This layered pre-organization in the solid state is often preserved upon melting, resulting in the formation of smectic phases, which possess both orientational order and one-dimensional positional order (a layered structure).[1]

Caption: Phase transitions in 4-alkoxybenzoic acids.

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in some 4-alkoxybenzoic acids.[1][8][9] Different polymorphs can exhibit distinct thermal properties and may melt into different liquid crystal phases.[1] The formation of a particular polymorph can be influenced by crystallization conditions such as the solvent, cooling rate, and the presence of impurities.[8]

Experimental Methodologies

A combination of synthetic chemistry, thermal analysis, and structural characterization techniques is essential for the comprehensive study of 4-alkoxybenzoic acids.

Synthesis and Purification

A common and effective method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[4]

Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids [4]

-

Esterification: To a solution of 4-hydroxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the appropriate n-alkyl bromide to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Hydrolysis: After completion of the reaction (monitored by TLC), add a solution of potassium hydroxide in ethanol/water.

-

Reflux the mixture for 2-4 hours to hydrolyze the ester.

-

Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-alkoxybenzoic acid.

-

Filter the solid product, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 4-alkoxybenzoic acid.[7]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[10][11][12]

Protocol 2: DSC Analysis of 4-Alkoxybenzoic Acids

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Heating and Cooling Cycles: Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

-

Data Analysis: The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). The peak temperature and the area under the peak provide the transition temperature and enthalpy, respectively.[13]

Table 1: Phase Transition Temperatures for a Homologous Series of 4-n-Alkoxybenzoic Acids

| n (Alkyl Chain Length) | Crystal to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |

| 5 | - | - | 153.5 |

| 6 | - | - | 154.0 |

| 7 | 97.0 | 100.0 | 146.5 |

| 8 | 101.0 | 108.0 | 147.0 |

| 9 | 95.0 | 115.0 | 143.0 |

| 10 | 98.0 | 122.0 | 140.0 |

| Note: Data compiled and generalized from multiple sources for illustrative purposes. Actual values may vary slightly depending on purity and experimental conditions. |

Structural Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.[14][15][16]

Protocol 3: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the 4-alkoxybenzoic acid suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by slow cooling of a melt.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.[16] The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[14]

Table 2: Representative Crystallographic Data for a 4-Alkoxybenzoic Acid (e.g., 4-Methoxybenzoic Acid - Form I) [17]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98.7 |

| Z (molecules/unit cell) | 4 |

Structure-Property Relationships: A Summary

The interplay between the molecular structure of 4-alkoxybenzoic acids and their macroscopic properties is a testament to the principles of molecular self-assembly.

Caption: Structure-property relationships in 4-alkoxybenzoic acids.

Conclusion

The crystal structure of 4-alkoxybenzoic acids provides a powerful illustration of how non-covalent interactions can be harnessed to create materials with tunable and technologically relevant properties. The formation of hydrogen-bonded dimers is the fundamental driving force for their self-assembly into liquid crystalline phases. The length of the alkoxy chain acts as a molecular "tuning knob," allowing for precise control over the type of mesophase formed. A thorough understanding of their synthesis, thermal behavior, and crystal packing, as detailed in this guide, is crucial for the rational design of new liquid crystalline materials for a wide array of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]

- 9. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

4-(trans-4-n-Propylcyclohexyl)benzoic acid melting point

An In-Depth Technical Guide to the Melting Point of 4-(trans-4-n-Propylcyclohexyl)benzoic Acid

Introduction: Beyond a Single Value

This compound, often abbreviated as PCHBA, is a crucial intermediate in the synthesis of high-performance liquid crystals, which are fundamental components of modern display technologies. Its molecular architecture, featuring a rigid core composed of a cyclohexyl and a benzene ring, provides the necessary structural properties for forming the mesophases that define liquid crystals. While chemical databases often list a single melting point for this compound, typically around 206°C, this value represents an ideal and can be misleading in a practical research and development setting.[1][2]

For professionals in drug development and materials science, understanding the melting point of a compound like PCHBA is not merely about a physical constant but about comprehending its phase behavior, purity, and crystalline structure. As a thermotropic liquid crystal, PCHBA's transition from a solid to an isotropic liquid is often preceded by one or more intermediate liquid crystalline phases (mesophases).[3][4] The observed "melting point" can be influenced by a variety of factors, including isomeric purity, polymorphism, and the analytical technique employed.[5][6][7] This guide provides a comprehensive examination of these factors and outlines rigorous methodologies for the accurate determination and interpretation of the thermal transitions of this compound.

Physicochemical Properties Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65355-29-5 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₂ | [1] |

| Molecular Weight | 246.349 g/mol | [1] |

| Reported Melting Point | 206°C (lit.) | [1][2] |

| Boiling Point | 383.7 °C at 760 mmHg | [1] |

| Density | 1.038 g/cm³ | [1] |

Core Factors Influencing the Melting Point

The precise melting temperature of PCHBA is critically dependent on several interconnected factors. A Senior Application Scientist must consider these variables to ensure reproducibility and accurate material characterization.

Isomeric Purity: The trans vs. cis Conformation

The cyclohexane ring in PCHBA can exist in both cis and trans conformations. The desired trans isomer has a more linear, rod-like shape, which is conducive to the molecular packing required for liquid crystal phase formation. The presence of the cis isomer, which has a bent shape, acts as a significant impurity. This contamination disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[7]

Achieving high isomeric purity is therefore a primary objective during synthesis and purification. Purification processes, such as recrystallization, can be designed to selectively isolate the less soluble trans isomer.[8]

Polymorphism: The Solid-State Variable

Polymorphism is the ability of a substance to exist in two or more crystalline structures.[5][6] These different solid-state forms, or polymorphs, will have distinct molecular packing arrangements and, consequently, different melting points and thermodynamic stabilities.[9][10][11] Liquid crystals are particularly prone to exhibiting complex polymorphic behavior.[5][6][9][10]

The formation of a specific polymorph can be highly dependent on the thermal history of the sample. For instance, rapid cooling from the isotropic liquid state may yield a metastable polymorph, while slow, controlled cooling is more likely to produce the thermodynamically stable form.[5][6] This is a critical consideration in differential scanning calorimetry (DSC), where the heating and cooling rates can directly influence the observed phase transitions.

Caption: Logical relationship between purity, polymorphism, and melting point.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for the comprehensive characterization of PCHBA's thermal properties. Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies, while Hot-Stage Polarizing Optical Microscopy (POM) allows for the direct visual identification of different phases.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the thermal transitions of liquid crystals with high precision.[3]

Objective: To quantitatively measure the melting point (solid-to-liquid crystal or solid-to-isotropic liquid transition) and any other mesophase transitions of PCHBA.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified PCHBA sample into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above its isotropic clearing point (e.g., 230°C) at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

-

Controlled Cooling Scan: Cool the sample from the isotropic state back to room temperature at the same controlled rate (e.g., 10°C/min). This allows for the observation of crystallization and liquid crystal phase formation.

-

Second Heating Scan: Reheat the sample at the same rate (10°C/min). The data from this scan is typically used for reporting as it reflects the properties of the material under standardized conditions.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the corresponding endothermic peak on the heating scan.

-

Integrate the peak area to determine the enthalpy of fusion (ΔH).

-

Identify any other peaks corresponding to solid-solid or liquid crystal phase transitions.

-

Protocol 2: Hot-Stage Polarizing Optical Microscopy (POM)

POM is a qualitative technique used to visually observe the distinct textures of liquid crystalline phases, confirming the transitions detected by DSC.[6]

Objective: To visually identify the phase transitions of PCHBA and characterize the textures of its mesophases.

Methodology:

-

Sample Preparation: Place a small amount of PCHBA on a clean microscope slide and cover it with a coverslip.

-

Instrument Setup:

-

Place the slide on the hot stage of a polarizing microscope.

-

Position the sample between crossed polarizers. In the isotropic liquid state, the view will be dark (extinction), while anisotropic phases (crystalline and liquid crystalline) will be birefringent and appear bright or colored.[4]

-

-

Thermal Program:

-

Heat the sample slowly while observing the changes in texture.

-

Note the temperatures at which transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

-

Cool the sample from the isotropic liquid state and observe the formation of liquid crystal textures upon cooling.

-

Caption: Integrated workflow for thermal analysis of PCHBA.

Synthesis and Purification Overview

The purity of the final PCHBA product is intrinsically linked to its synthesis and purification pathway. A typical synthesis may involve the hydrogenation of a benzoic acid precursor followed by isomerization to enrich the desired trans isomer.[12]

Purification Protocol: Recrystallization

Objective: To remove chemical and isomeric (cis) impurities to obtain high-purity trans-PCHBA suitable for thermal analysis.

-

Solvent Selection: Choose a solvent system in which PCHBA is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents may be required to achieve optimal selectivity for the trans isomer.

-

Dissolution: Dissolve the crude PCHBA in a minimum amount of the hot solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals of the thermodynamically stable polymorph and isomer.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The presence of residual solvent would significantly depress the melting point.

Conclusion

The melting point of this compound is a critical parameter that reflects the material's purity, isomeric composition, and crystalline structure. A reported value of 206°C should be considered a benchmark for a highly pure, thermodynamically stable polymorph of the trans isomer. In practice, researchers must employ rigorous analytical techniques like DSC and POM to fully characterize the material's complex phase behavior. By understanding the influence of isomeric purity and polymorphism and by implementing controlled experimental protocols, scientists can ensure the reliable and reproducible characterization of this vital liquid crystal intermediate, facilitating the development of next-generation materials and technologies.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-(trans-4-Propylcyclohexyl)benzoic acid | 65355-29-5 [chemicalbook.com]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Cooling Rate Dependent Polymorphic Liquid Crystals — Linkam Scientific [linkam.co.uk]

- 7. sciencing.com [sciencing.com]

- 8. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 9. V. The polymorphism of liquid crystals. A—demonstration - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. publications.iupac.org [publications.iupac.org]

- 11. webs.ucm.es [webs.ucm.es]

- 12. researchgate.net [researchgate.net]

spectroscopic analysis of 4-(trans-4-n-propylcyclohexyl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(trans-4-n-propylcyclohexyl)benzoic Acid

Authored by: A Senior Application Scientist

Preamble: A Structural and Functional Overview

This compound (p-CHBA) is a molecule of significant interest in materials science, primarily serving as a critical intermediate in the synthesis of high-performance liquid crystals and their corresponding polymers. Its molecular architecture, featuring a rigid benzoic acid core, a stereochemically defined trans-cyclohexyl linker, and a flexible n-propyl tail, imparts the unique anisotropic properties essential for liquid crystal phases. The precise characterization of this molecule is paramount, as its purity and isomeric integrity directly influence the performance characteristics of the final materials, such as the clarity, response time, and thermal stability of liquid crystal displays (LCDs).[1]

This guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous identification and characterization of p-CHBA. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, providing a self-validating framework for analysis.

Molecular Formula: C₁₆H₂₂O₂[2][3][4] Molecular Weight: 246.34 g/mol [2][4]

The Molecular Blueprint: Structural Assignments

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. The key functional and structural motifs of p-CHBA are the carboxylic acid, the para-substituted benzene ring, the trans-configured cyclohexane ring, and the n-propyl chain. Each of these components will yield a distinct and predictable signature across various spectroscopic methods.

Caption: Numbering scheme for p-CHBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms. The chemical shift (δ) is dictated by the local electronic environment, while spin-spin coupling reveals neighboring protons, allowing for a definitive assignment of the propyl, cyclohexyl, and aromatic moieties.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh ~5-10 mg of p-CHBA and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point.[5]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex multiplets, particularly those from the cyclohexyl ring.

-

Data Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Anticipated ¹H NMR Data and Interpretation

| Assignment (Protons) | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |

| Carboxylic Acid (-COOH ) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. The proton is acidic and exchanges, leading to a broad signal. |

| Aromatic (H -Ar) | 7.9 - 8.1 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. They are split by the adjacent meta protons. |

| Aromatic (H -Ar) | 7.2 - 7.4 | Doublet (d) | 2H | Protons meta to the carboxylic acid group are less deshielded. They are split by the adjacent ortho protons. |

| Cyclohexyl (-CH -) | 2.5 - 2.6 | Multiplet (m) | 1H | Benzylic proton, deshielded by the adjacent aromatic ring. |

| Cyclohexyl (-CH ₂-) | 1.0 - 2.0 | Multiplet (m) | 9H | The remaining cyclohexyl protons produce a complex, overlapping series of multiplets in the aliphatic region. |

| Propyl (-CH ₂-) | 1.2 - 1.4 | Multiplet (m) | 2H | Methylene group adjacent to the cyclohexyl ring. |

| Propyl (-CH ₂-) | 1.1 - 1.3 | Sextet | 2H | Central methylene group, split by the five adjacent protons of the CH₂ and CH₃ groups. |

| Propyl (-CH ₃) | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group, split into a triplet by the adjacent methylene group. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements the proton data by providing a signal for every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.

Anticipated ¹³C NMR Data and Interpretation

| Assignment (Carbons) | Expected δ (ppm) | Rationale for Chemical Shift |

| Carboxylic Acid (-C OOH) | 170 - 180 | The carbonyl carbon is extremely deshielded due to bonding with two highly electronegative oxygen atoms. |

| Aromatic (C -COOH) | 145 - 150 | Quaternary aromatic carbon attached to the electron-withdrawing carboxylic acid group. |

| Aromatic (C -Cyclohexyl) | 130 - 135 | Quaternary aromatic carbon attached to the cyclohexyl group. |

| Aromatic (-C H-) | 125 - 130 | Aromatic carbons bearing hydrogen atoms. |

| Cyclohexyl & Propyl (-C H-, -C H₂-) | 20 - 45 | All sp³ hybridized carbons of the cyclohexyl and propyl groups appear in the upfield aliphatic region. |

| Propyl (-C H₃) | 10 - 15 | The terminal methyl carbon is typically the most shielded (upfield) signal. |

Trustworthiness: To confirm carbon types (C, CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative, and quaternary carbons will be absent. This provides an orthogonal validation of the assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The carboxylic acid functional group provides an unmistakable signature.

Experimental Protocol: A Self-Validating System

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid p-CHBA powder directly onto the ATR crystal (typically diamond or germanium). Apply pressure to ensure good contact. This method requires minimal sample preparation and is highly reproducible.

-

Alternative (KBr Pellet): Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance | Rationale |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very Broad | This characteristic broadness is due to strong intermolecular hydrogen bonding, where the acid forms a stable dimer.[6][7] |

| 2850 - 2960 | C-H Stretch | Alkane (Propyl, Cyclohexyl) | Strong, Sharp | Characteristic of sp³ C-H bonds. |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp | The double bond of the carbonyl group results in a very strong, intense absorption.[6] |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium | Vibrations of the benzene ring. |

| < 1500 | Fingerprint Region | N/A | Complex | Contains a wealth of complex C-C, C-O, and C-H bending vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification.[7] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: A Self-Validating System

-

Sample Introduction: Dissolve a microgram quantity of p-CHBA in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use Electron Ionization (EI) for a robust fragmentation pattern or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula from the exact mass, providing definitive confirmation.

Anticipated Mass Spectrum Data

| m/z (mass-to-charge) | Assignment | Rationale for Formation |

| 246 | [M]⁺ | Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 229 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 201 | [M-COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 163 | [M-C₆H₁₁]⁺ | Cleavage of the bond between the aromatic ring and the cyclohexyl ring. |

| 121 | [C₆H₄COOH]⁺ | Fragment corresponding to the benzoic acid portion. |

Authoritative Grounding: The power of HRMS lies in its precision. For p-CHBA (C₁₆H₂₂O₂), the calculated exact mass is 246.16198. An experimental measurement of 246.1620 ± 0.0005 would provide extremely high confidence in the assigned elemental composition, a cornerstone of trustworthy analysis.

Integrated Spectroscopic Analysis: The Conclusive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural proof.

References

- 1. trans-4-(4-n-Propylcyclohexyl)benzoic acid [myskinrecipes.com]

- 2. 4-(trans-4-Propylcyclohexyl)benzoic acid | 65355-29-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(trans-4-Propylcyclohexyl)benzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

IUPAC name for 4-(trans-4-propylcyclohexyl)benzoic acid derivatives

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of 4-(trans-4-propylcyclohexyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trans-4-propylcyclohexyl)benzoic acid scaffold is a cornerstone in the design of advanced functional materials and has garnered interest in medicinal chemistry. Its rigid, rod-like molecular architecture, conferred by the trans-substituted cyclohexyl ring linked to a benzoic acid moiety, is pivotal to its utility. This structure is particularly prominent in the field of liquid crystals, where it serves as a crucial intermediate for the synthesis of high-performance liquid crystal materials essential for modern display technologies.[1][2] The derivatization of the carboxylic acid group allows for the fine-tuning of mesomorphic properties, leading to materials with specific optical and dielectric anisotropy.[1] Beyond materials science, the inherent structural motifs of cyclohexyl and benzoic acid moieties are found in a variety of pharmacologically active compounds, suggesting potential applications in drug discovery.[3][4]

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and analytical characterization of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic molecules in both materials science and drug development.

IUPAC Nomenclature of 4-(trans-4-propylcyclohexyl)benzoic Acid and Its Derivatives

The systematic naming of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A thorough understanding of these rules is essential for unambiguous communication in the scientific community.

The Parent Structure: 4-(trans-4-propylcyclohexyl)benzoic acid

The IUPAC name of the core molecule is 4-(trans-4-propylcyclohexyl)benzoic acid . Let's deconstruct this name to understand the underlying principles:

-

Benzoic acid : This is the parent name, as the carboxylic acid group is the principal functional group and takes seniority. The carbon atom of the carboxylic acid group is attached to the benzene ring.

-